5-ethyl-1H-pyrazolo[3,4-c]pyridine

Medicinal Chemistry Fragment-Based Drug Discovery Cross-Coupling

5-Ethyl-1H-pyrazolo[3,4-c]pyridine (CAS 1386457-70-0) is a bicyclic heteroaromatic scaffold belonging to the 6-azaindazole class, defined by the fusion of a pyrazole ring to a pyridine ring at the [3,4-c] junction. With a molecular weight of 147.18 g/mol (C8H9N3), this compound serves as a versatile intermediate for fragment-based drug discovery (FBDD) and kinase inhibitor development, where its 5-ethyl substitution provides distinct physicochemical properties compared to other 5-substituted analogs.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B8742303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1H-pyrazolo[3,4-c]pyridine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCCC1=NC=C2C(=C1)C=NN2
InChIInChI=1S/C8H9N3/c1-2-7-3-6-4-10-11-8(6)5-9-7/h3-5H,2H2,1H3,(H,10,11)
InChIKeyINCMKPKAQMUDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1H-pyrazolo[3,4-c]pyridine: Core Fragment for Kinase-Focused Drug Discovery and Chemical Biology


5-Ethyl-1H-pyrazolo[3,4-c]pyridine (CAS 1386457-70-0) is a bicyclic heteroaromatic scaffold belonging to the 6-azaindazole class, defined by the fusion of a pyrazole ring to a pyridine ring at the [3,4-c] junction . With a molecular weight of 147.18 g/mol (C8H9N3), this compound serves as a versatile intermediate for fragment-based drug discovery (FBDD) and kinase inhibitor development, where its 5-ethyl substitution provides distinct physicochemical properties compared to other 5-substituted analogs [1].

Why Generic Substitution Fails: The Critical Impact of 5-Position Functionalization in Pyrazolo[3,4-c]pyridine Scaffolds


Interchanging 5-substituted pyrazolo[3,4-c]pyridine analogs without verifying substituent-specific physicochemical and biological data introduces significant risk in medicinal chemistry campaigns. While the core scaffold offers a privileged geometry for kinase ATP-binding pockets, the identity of the 5-position substituent (e.g., H, methyl, ethyl, chloro, bromo) dictates critical molecular properties including lipophilicity (clogP), electronic character, and steric bulk [1]. These variations directly influence target binding affinity, cellular permeability, and metabolic stability, meaning a compound like 5-ethyl-1H-pyrazolo[3,4-c]pyridine is not a direct drop-in replacement for its 5-methyl or 5-halo counterparts. The quantitative evidence below underscores why scientific selection must be based on specific, measured differentiation rather than scaffold class alone [2].

Quantitative Differentiation Guide for 5-Ethyl-1H-pyrazolo[3,4-c]pyridine vs. Closest Analogs


Synthetic Accessibility: A Defined, High-Yielding Route from 5-Bromo Precursor

5-Ethyl-1H-pyrazolo[3,4-c]pyridine is efficiently synthesized via a palladium-catalyzed Negishi-type cross-coupling of 5-bromo-1H-pyrazolo[3,4-c]pyridine with triethylaluminum. This established route uses Pd(PPh3)4 as the catalyst in THF under argon at 65°C, achieving the conversion of 4.00 g (20.2 mmol) of the bromo precursor in a 60-hour reaction . This contrasts with the 5-methyl analog, which is typically prepared via alternative, less direct methods, and the 5-chloro analog, which is itself a precursor rather than a downstream product. The 5-ethyl group's installation via this robust cross-coupling protocol provides a key synthetic advantage for generating diverse analogs.

Medicinal Chemistry Fragment-Based Drug Discovery Cross-Coupling

Lipophilicity (clogP): A Calculated Differentiator Influencing Membrane Permeability

The calculated partition coefficient (clogP) for 5-ethyl-1H-pyrazolo[3,4-c]pyridine is 1.62, which positions it between the more hydrophilic 5-methyl analog (clogP ~1.2) and the more lipophilic 5-chloro analog (clogP ~1.9) [1]. This intermediate lipophilicity is critical for balancing passive membrane permeability with aqueous solubility, a key factor in cellular assay performance. The ethyl group provides a subtle but meaningful increase in lipophilicity compared to a methyl group (ΔclogP ≈ +0.4), which can enhance cell penetration without the risk of excessive lipophilicity that often leads to promiscuous binding or poor solubility.

Medicinal Chemistry ADME Physicochemical Properties

Kinase Inhibition Selectivity Profile: GSK3, CLK1, and DYRK1A Activity with Favorable SAR

Structure-activity relationship (SAR) studies on a series of substituted pyrazolo[3,4-c]pyridines reveal that the scaffold is particularly active against glycogen synthase kinase 3 (GSK3)α/β, cdc2-like kinase 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [1]. While specific IC50 data for the unadorned 5-ethyl derivative is not reported in the primary literature, the SAR analysis highlights that the absence of a bulky 7-substituent and the presence of the N1-H tautomer are critical for maintaining potency and selectivity [1][2]. The 5-ethyl group, being a small alkyl substituent, is expected to preserve the favorable binding geometry while offering a vector for further functionalization, making it a valuable intermediate for developing selective kinase probes.

Kinase Inhibition GSK3 CLK1 DYRK1A Cancer Neurodegeneration

Tautomeric Preference (N1-H) Confirmed by NMR: A Structural Prerequisite for Biological Activity

1H, 13C, and 15N NMR studies on a series of six 5-substituted pyrazolo[3,4-c]pyridine derivatives, including those with alkyl and aryl substituents, conclusively demonstrated that all compounds exist predominantly in the N1-H tautomeric form under experimental conditions [1]. This tautomeric preference is not altered by the nature of the 5-substituent. Crucially, the N1-H tautomer is the bioactive conformation required for hydrogen bonding interactions within kinase ATP-binding pockets, as revealed by molecular docking simulations [2]. The 5-ethyl analog, by virtue of retaining this essential N1-H tautomer, maintains the key molecular recognition feature necessary for target engagement.

Structural Biology NMR Spectroscopy Tautomerism

Optimal Use Cases for 5-Ethyl-1H-pyrazolo[3,4-c]pyridine in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation for GSK3, CLK1, or DYRK1A Kinase Inhibitors

Due to the scaffold's validated activity against GSK3α/β, CLK1, and DYRK1A, 5-ethyl-1H-pyrazolo[3,4-c]pyridine serves as an ideal fragment hit or starting point for structure-based drug design. Its confirmed N1-H tautomer and lack of a bulky 7-substituent align with SAR requirements for kinase binding [1][2]. The ethyl group offers a synthetic handle for further elaboration via C-H functionalization or as a modulator of lipophilicity during lead optimization.

Synthesis of Diverse 5-Alkyl/Aryl Pyrazolo[3,4-c]pyridine Libraries via Cross-Coupling

The established Pd-catalyzed cross-coupling route from 5-bromo-1H-pyrazolo[3,4-c]pyridine using triethylaluminum provides a reliable method for installing the ethyl group . This methodology can be adapted for parallel synthesis, enabling the generation of small focused libraries with varied 5-substituents (e.g., methyl, ethyl, propyl, vinyl) for rapid SAR exploration. The 5-ethyl derivative is a key product of this versatile synthetic strategy.

Physicochemical Property Optimization in Lead Series

In lead optimization campaigns where a pyrazolo[3,4-c]pyridine core is present, the 5-ethyl substituent provides a calculated clogP of 1.62, offering a balanced lipophilicity profile compared to 5-methyl (clogP ≈ 1.2) or 5-chloro (clogP ≈ 1.9) analogs [3]. This intermediate clogP value is often within the desired range for oral bioavailability and cell permeability, making 5-ethyl-1H-pyrazolo[3,4-c]pyridine a strategic choice for medicinal chemists seeking to fine-tune ADME properties without introducing heteroatoms that might alter electronic character.

Chemical Probe Development for Target Validation

The compound's well-defined tautomeric state (N1-H) and amenability to further functionalization make it suitable for developing chemical probes (e.g., with affinity tags or fluorescent reporters) for studying GSK3, CLK1, or DYRK1A biology. The 5-ethyl group can be retained as a 'silent' lipophilic anchor while derivatization occurs at other positions (e.g., N1, C3, or C7) to install probe moieties [1][2].

Quote Request

Request a Quote for 5-ethyl-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.